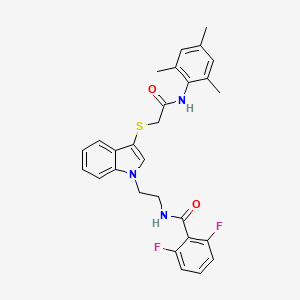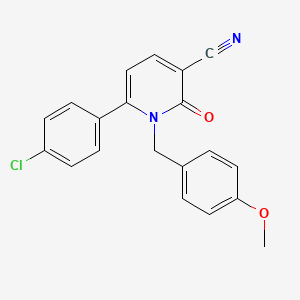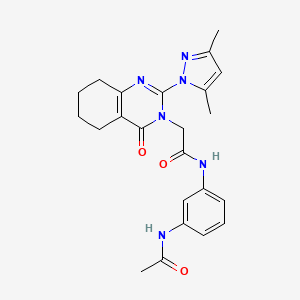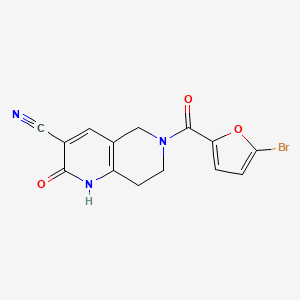![molecular formula C20H18BrN3O4S2 B2967604 2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide CAS No. 893789-36-1](/img/no-structure.png)
2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This could involve various types of reactions such as substitution, addition, elimination, oxidation, reduction, etc .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reaction (acid-base, redox, etc.), the products formed, and the conditions required for the reaction are typically studied .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, optical activity, etc. Chemical properties include reactivity, stability, etc .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study focused on synthesizing and characterizing a series of derivatives related to the specified compound. These derivatives were evaluated for antibacterial and anti-enzymatic potential, highlighting the compound's relevance in developing new antibacterial agents (Nafeesa, Rehman, Abbasi, Siddiqui, Rasool, & Shah, 2017).
Anticancer Activity
- Research on 4-arylsulfonyl-1,3-oxazoles, structurally similar to the given compound, revealed significant anticancer activities against various cancer cell lines, indicating the compound's potential in cancer research and therapy (Zyabrev, Demydchuk, Zhirnov, & Brovarets, 2022).
Molecular Structure and Drug Interaction
- A study explored the molecular structure and drug interaction properties of similar compounds. This research offers insights into the chemical properties and potential therapeutic uses of these compounds in medicine (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).
Antibacterial and Antifungal Properties
- Another study synthesized heterocyclic compounds incorporating sulfamoyl moiety, akin to the compound . These compounds showed promising antibacterial and antifungal activities, suggesting potential applications in combating infections (Darwish, Fattah, Attaby, & Al-Shayea, 2014).
Anticonvulsant Potential
- Research on (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives, structurally similar to the specified compound, highlighted their potential as anticonvulsants. This indicates possible applications in the development of new treatments for epilepsy (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
Wirkmechanismus
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2,4-dimethylphenylacetic acid with thionyl chloride to form 2,4-dimethylphenylacetyl chloride. This is then reacted with 2-mercapto-5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine to form the desired compound.", "Starting Materials": [ "2,4-dimethylphenylacetic acid", "thionyl chloride", "2-mercapto-5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine" ], "Reaction": [ "2,4-dimethylphenylacetic acid is reacted with thionyl chloride to form 2,4-dimethylphenylacetyl chloride.", "2-mercapto-5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine is then reacted with 2,4-dimethylphenylacetyl chloride in the presence of a base such as triethylamine to form the desired compound, 2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide." ] } | |
CAS-Nummer |
893789-36-1 |
Molekularformel |
C20H18BrN3O4S2 |
Molekulargewicht |
508.41 |
IUPAC-Name |
2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C20H18BrN3O4S2/c1-12-3-8-16(13(2)9-12)23-18(25)11-29-20-22-10-17(19(26)24-20)30(27,28)15-6-4-14(21)5-7-15/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) |
InChI-Schlüssel |
POAXASPVZMKSER-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,3-Dihydroxybicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B2967524.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2967525.png)
![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one](/img/structure/B2967528.png)





![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2967538.png)
![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2967541.png)

